TRPM8 Agonist Potency — Middle-Tier EC50 Between WS-3 and WS-23
In a head-to-head FLIPR assay on recombinant mouse TRPM8 expressed in HEK293 cells, Frescolat MGA (L-menthone 1,2-glycerol ketal) exhibited an EC50 of 4.8 ± 1.1 μM. This positions it between the more potent WS-3 (3.7 ± 1.7 μM) and the substantially less potent WS-23 (44 ± 7.3 μM). The native ligand (−)-menthol showed an EC50 of 4.1 ± 1.3 μM, and the structurally related menthyl ester Frescolat ML was 3.3 ± 1.5 μM [1]. The 12‑fold potency gap between Frescolat MGA and WS-23 means that formulations targeting prolonged low-level cooling can achieve receptor engagement at concentrations where WS-23 would require impractically high loading.
| Evidence Dimension | TRPM8 agonist potency (EC50, μM) |
|---|---|
| Target Compound Data | Frescolat MGA: 4.8 ± 1.1 μM |
| Comparator Or Baseline | WS-3: 3.7 ± 1.7 μM; WS-23: 44 ± 7.3 μM; (−)-Menthol: 4.1 ± 1.3 μM; Frescolat ML: 3.3 ± 1.5 μM |
| Quantified Difference | 12‑fold less potent than WS-3; ~9‑fold more potent than WS-23; 1.2‑fold less potent than (−)-menthol; 1.5‑fold less potent than Frescolat ML |
| Conditions | Recombinant mouse TRPM8 in HEK293 cells; FLIPR Ca²⁺ flux assay; agonist concentration–response curves [1] |
Why This Matters
Procurement decisions requiring a cooling agent with moderate TRPM8 potency—avoiding both the supra-physiological potency of WS-3 (which may cause sensory saturation at low doses) and the weak potency of WS-23—should prioritise L-menthone 1,2-glycerol ketal.
- [1] Behrendt H-J, Germann T, Gillen C, Hatt H, Jostock R. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. Br J Pharmacol. 2004;141(4):737-745. doi:10.1038/sj.bjp.0705652. View Source
